Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
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Overview
Description
- The compound consists of a central phenyl ring substituted with two boron-containing groups. These boron atoms are part of 1,3,2-dioxaborolane rings.
- Its systematic name is 2-(4-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- The compound is a white to yellow to orange solid, and its melting point ranges from 166.0 to 170.0 °C .
Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone: is a chemical compound with the molecular formula CHBNO. It belongs to the class of organoboron compounds.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone depends on its specific application.
- In drug development, it could interact with specific molecular targets (enzymes, receptors, etc.) or participate in chemical transformations.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C25H32B2O5 |
---|---|
Molecular Weight |
434.1 g/mol |
IUPAC Name |
bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C25H32B2O5/c1-22(2)23(3,4)30-26(29-22)19-13-9-17(10-14-19)21(28)18-11-15-20(16-12-18)27-31-24(5,6)25(7,8)32-27/h9-16H,1-8H3 |
InChI Key |
WYOBCWBVBHHMSF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |
Origin of Product |
United States |
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